Carperitide acetate

Receptor Pharmacology cGMP Signaling Species Selectivity

Researchers employing rodent ANP (Ile12) or truncated fragments encounter potency discrepancies in human NPR-A pharmacology, compromising target validation. Carperitide acetate is the exact mature human α-hANP (1-28) sequence (Met12) with verified Cys7-Cys23 disulfide bridge, delivering the native hormone conformation required for reproducible data. • Potent vasorelaxant EC50 of 9.7 nM in human pulmonary arteries • Intact disulfide bond ensures conformational integrity for accurate dose-response studies • Identical to the circulating human hormone, enabling direct translational bridging to clinical outcomes. Each batch is HPLC-purified and shipped with full analytical documentation for procurement confidence.

Molecular Formula C129H207N45O41S3
Molecular Weight 3140.5 g/mol
Cat. No. B13440673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarperitide acetate
Molecular FormulaC129H207N45O41S3
Molecular Weight3140.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O
InChIInChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1
InChIKeyNYSSIVMKYRVLPL-SYGLLGJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H: Definitive Procurement Baseline for Human Atrial Natriuretic Peptide (1-28)


The designated compound, also catalogued as Atrial Natriuretic Factor (1-28) (human, porcine) acetate salt or Carperitide acetate [1], is the chemically synthesized, bioactive 28-amino acid hormone α-human atrial natriuretic peptide (α-hANP) [2]. Its specific sequence (Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr) contains a critical intramolecular disulfide bridge between Cys7 and Cys23, which is essential for its cyclic conformation and receptor activation . Possessing a molecular weight of 3140.5 g/mol as the acetate salt [1], this entity represents the mature, fully active circulating form of the human natriuretic hormone, distinguished from non-human orthologs by the presence of a methionine residue at position 12 [3]. Its role as an endogenous regulator of cardiovascular homeostasis, inducing vasorelaxation, natriuresis, and diuresis [4], underpins its use as both a clinical pharmaceutical (Carperitide) and a high-fidelity tool for receptor pharmacology studies.

Critical Procurement Distinctions: Why H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H Cannot Be Replaced by Generic Analogs


Substituting this specific human sequence (Met12) with generic atrial natriuretic peptide (ANP) analogs—particularly the rodent orthologs (Ile12)—or truncated fragments introduces quantifiable and functionally significant deviations in experimental outcomes [1]. Despite differing by only a single amino acid at position 12, human (Met12) and rat/mouse (Ile12) ANP exhibit marked differences in receptor-mediated agonist potency (ED50) for cGMP production, a primary intracellular second messenger [2]. Furthermore, the intact 1-28 sequence is non-interchangeable with shorter fragments; for example, the C-terminal truncation ANP (13-28) fails to bind to the glomerular ANP receptor entirely, rendering it functionally inactive [3]. The integrity of the Cys7-Cys23 disulfide bridge is also paramount; its reduction or absence in linear analogs compromises both the structural stability and the bioactivity of the peptide, directly affecting the reliability of dose-response studies . Therefore, procurement of the exact human sequence, with a verified disulfide bond and appropriate counterion (acetate), is a non-negotiable prerequisite for generating reproducible and biologically relevant data in human target validation or clinical research.

Quantitative Differentiation Guide: H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H vs. Comparators


Receptor Agonist Potency (cGMP Production): Human (Met12) vs. Rodent (Ile12) ANP

The human sequence of ANP (1-28), which features a methionine at position 12, demonstrates a significantly different potency in stimulating cGMP production via the natriuretic peptide receptor-A (NPR-A) when directly compared to the rodent orthologs (rat/mouse), which contain an isoleucine at the same position [1]. This single amino acid variation results in marked differences in ED50 values for maximal cGMP response across species receptors [1].

Receptor Pharmacology cGMP Signaling Species Selectivity

Vasorelaxant Activity: Human ANP (1-28) EC50 in Isolated Human Pulmonary Arteries

In isolated human pulmonary artery rings precontracted with endothelin-1 (Et-1), human atrial natriuretic peptide (ANP) (1-28) induces a potent, concentration-dependent vasorelaxation with a specific EC50 value [1]. This quantitative benchmark is essential for calibrating the vasodilatory response in human vascular tissue models and serves as a baseline for evaluating synthetic analogs or novel NPR-A agonists.

Vascular Biology Ex Vivo Pharmacology Smooth Muscle Relaxation

Functional Integrity vs. Inactive Fragments: Full-Length (1-28) vs. Truncated (13-28) ANP

The full-length human ANP (1-28) sequence is a prerequisite for functional activity at the glomerular ANP receptor. While human (1-28) ANP markedly stimulates cGMP generation, the C-terminal fragment ANP (13-28) is completely devoid of functional activity, failing to bind to the receptor or stimulate cGMP accumulation [1]. This represents an absolute functional difference, where the comparator is biologically inert.

Structure-Activity Relationship Receptor Binding cGMP Assay

Human Sequence-Specific Signaling: cGMP vs. cAMP Pathway Engagement

The target compound, human ANP (1-28), demonstrates a clear and quantifiable selectivity in second messenger coupling. It markedly stimulates the generation of cyclic guanosine monophosphate (cGMP), the primary mediator of its natriuretic and vasodilatory actions, while having no stimulatory effect on cyclic adenosine monophosphate (cAMP) generation in the same cellular context [1]. This pathway-specific activation profile is a defining characteristic of its interaction with particulate guanylyl cyclase-coupled NPR-A receptors.

Second Messenger Signaling Glomerular Physiology Pathway Selectivity

Clinical Translation: Human Carperitide (ANP 1-28) in Myocardial Reperfusion Injury

The clinical efficacy of the recombinant form of this exact human sequence (Carperitide) has been validated in a randomized controlled trial. In patients with acute myocardial infarction, administration of Carperitide resulted in a statistically significant 25.9% reduction in reperfusion injury compared to placebo (P=0.019) [1]. This outcome demonstrates the translational relevance of the human-specific sequence in a complex pathophysiological setting.

Clinical Cardiology Ischemia-Reperfusion Injury Drug Efficacy

Structural Integrity: The Essential Cys7-Cys23 Disulfide Bridge

The bioactivity of human ANP (1-28) is entirely dependent on the intact 17-amino acid ring structure formed by a specific intramolecular disulfide bond between the cysteine residues at positions 7 and 23 . This covalent linkage is a non-negotiable structural feature that stabilizes the peptide's three-dimensional conformation required for high-affinity binding to the NPR-A receptor. Linear analogs or peptides with reduced disulfide bonds exhibit severely compromised or abrogated biological function, as the ring structure is essential for proper receptor engagement [1].

Peptide Chemistry Conformational Stability Bioactivity

Validated Application Scenarios for H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH.CH3CO2H Based on Differential Evidence


Human-Specific NPR-A/cGMP Signaling Pathway Analysis and Drug Discovery

This compound is the gold-standard agonist for interrogating human natriuretic peptide receptor-A (NPR-A) pharmacology. Procurement is essential for assays designed to measure cGMP accumulation in human cell lines or tissues, as evidence confirms it potently stimulates cGMP production without confounding cAMP activation [1]. Its use ensures that the observed signaling is directly relevant to human receptor biology, avoiding the potency discrepancies (ED50 differences) observed with rodent orthologs [2]. This is critical for high-fidelity hit validation and lead optimization in cardiovascular drug discovery programs targeting the NPR-A/cGMP axis.

Ex Vivo Human Vascular Reactivity and Mechanistic Studies

The compound is purpose-built for ex vivo studies on isolated human vascular tissues. Its well-characterized vasorelaxant potency (EC50 of 9.7 nM in human pulmonary arteries [1]) provides a precise, human-derived benchmark for evaluating the efficacy of novel vasodilators or for studying the mechanisms of vascular tone regulation in disease models. Using this exact sequence ensures that the pharmacological response is measured against the native human hormone, thereby maximizing the translational relevance of findings from human tissue bath or myograph systems.

Calibration of Immunoassays and Biosensors for Human ANP Detection

Due to its precisely defined molecular weight (3140.5 g/mol [1]) and identical sequence to the mature circulating human hormone, this compound serves as an indispensable quantitative standard for the calibration and validation of immunoassays (e.g., ELISA, RIA) or novel biosensors designed to detect human ANP in clinical plasma samples. The verified presence of the Cys7-Cys23 disulfide bond [2] ensures the standard's conformational integrity, which is critical for accurate epitope recognition by antibodies and for generating reliable standard curves for diagnostic or research biomarker quantification.

Translational Models of Cardioprotection and Heart Failure

The procurement of this human-specific peptide is justified for in vivo or ex vivo models of myocardial ischemia-reperfusion injury and heart failure. Clinical evidence demonstrates that the identical sequence (as Carperitide) confers a significant cardioprotective effect, reducing reperfusion injury by 25.9% in human patients [1]. Utilizing this peptide in translational animal models allows for direct pharmacological bridging to human clinical outcomes, making it a superior choice over rodent ANP analogs for preclinical studies aimed at understanding and therapeutically exploiting the ANP-mediated salvage pathway in the human heart.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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